molecular formula C27H33Cl2FN2O2 B2690935 1-(2,2-Diphenylethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1351597-30-2

1-(2,2-Diphenylethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2690935
CAS No.: 1351597-30-2
M. Wt: 507.47
InChI Key: IPPFATJWDOFOFK-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C27H33Cl2FN2O2 and its molecular weight is 507.47. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods

Studies have utilized Raman spectroscopy and gas chromatography with flame ionization detection as analysis tools in stability tests of selected synthetic psychoactive substances, highlighting the importance of analytical methods in determining compound stability under various storage conditions (Frączak et al., 2020).

Pharmacological Properties

Research into the pharmacological properties of piperazine and pyrrolidine derivatives has identified the crucial role of certain structural features in antiplasmodial activity, offering insights into how structural modifications can influence biological activity (Mendoza et al., 2011). Another study has developed sensitive high-performance liquid chromatographic assay methods for quality control and stability studies of new potent anti-ischemic and anti-hypertensive agents, demonstrating the intersection of analytical chemistry and pharmacology (Dwivedi et al., 2003).

Synthetic Methodologies

Research on synthetic methodologies includes the rhodium-catalyzed hydroformylation as a key step in the synthesis of neuroleptic agents Fluspirilen and Penfluridol, illustrating the critical role of catalysis in pharmaceutical synthesis (Botteghi et al., 2001). Another example is the development of novel diphenylalkyl piperazine derivatives as dopamine uptake inhibitors, showcasing the chemical synthesis and evaluation process in the search for therapeutic agents (Kimura et al., 2003).

Properties

IUPAC Name

1-(2,2-diphenylethoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN2O2.2ClH/c28-24-11-13-25(14-12-24)30-17-15-29(16-18-30)19-26(31)20-32-21-27(22-7-3-1-4-8-22)23-9-5-2-6-10-23;;/h1-14,26-27,31H,15-21H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPFATJWDOFOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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